![molecular formula C17H13ClF2N2OS B2691362 10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 933027-02-2](/img/structure/B2691362.png)
10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C17H13ClF2N2OS and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a member of the oxadiazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its efficacy against various diseases.
Synthesis
The synthesis of this compound typically involves multiple steps, including cyclo-condensation reactions. The starting materials often include substituted anilines and various halogenated compounds. For instance, modifications of the 3,4-difluoroaniline moiety have been shown to influence the biological activity significantly. The introduction of halide substitutions can enhance or diminish the compound's efficacy against specific targets such as P2X3 receptors .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen atoms (like chlorine and fluorine) on the aromatic rings significantly affects the compound's biological activity. For example, in a comparative study:
Compound | R1 | R2 | R3 | R4 | hP2X3R IC50 (nM) |
---|---|---|---|---|---|
KCB-77033 | CH₃ | H | F | F | 1030 ± 73 |
10a | CH₃ | H | H | F | 4910 ± 821 |
10b | CH₃ | H | H | Cl | 3720 ± 731 |
This table illustrates that while KCB-77033 exhibits potent antagonistic activity at low concentrations, modifications such as those seen in compounds 10a and 10b lead to a significant increase in IC50 values, indicating reduced potency .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. In vitro assays have shown that certain synthesized oxadiazole compounds induce apoptosis in cancer cell lines such as LN229 glioblastoma cells. The mechanisms involve DNA damage and subsequent activation of apoptotic pathways .
Anti-Diabetic Activity
In vivo studies using genetically modified Drosophila melanogaster models have indicated that specific derivatives of oxadiazoles can significantly lower glucose levels, suggesting potential anti-diabetic effects. These findings highlight the therapeutic promise of these compounds in managing diabetes .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets. For instance, docking studies revealed that certain derivatives exhibit strong interactions with protein targets involved in cancer progression and diabetes management. The stability of these interactions was confirmed through molecular dynamics simulations .
Case Study 1: Anticancer Efficacy
A recent investigation into a series of oxadiazole derivatives revealed that compound 5b showed significant activity against glioblastoma cells. The study utilized both cytotoxic assays and colony formation assays to assess the efficacy of these compounds. Results indicated a marked reduction in cell viability and increased apoptosis rates compared to control groups .
Case Study 2: Anti-Diabetic Properties
Another study focused on the anti-diabetic potential of oxadiazole derivatives demonstrated that compounds 5d and 5f effectively reduced glucose levels in Drosophila models. This was attributed to their ability to enhance insulin sensitivity and modulate glucose metabolism pathways .
特性
IUPAC Name |
6-chloro-10-(3,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c1-17-8-14(10-3-2-4-11(18)15(10)23-17)21-16(24)22(17)9-5-6-12(19)13(20)7-9/h2-7,14H,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWAZECFGBGHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)Cl)NC(=S)N2C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。